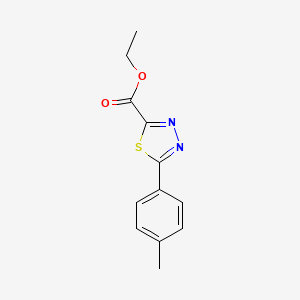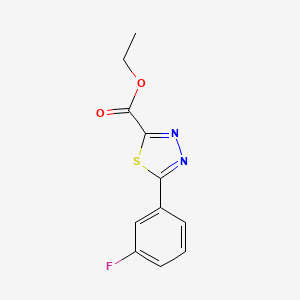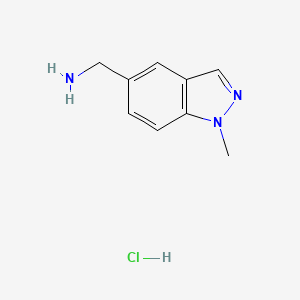![molecular formula C9H5BrF2S B1413198 2-溴甲基-5,7-二氟苯并[b]噻吩 CAS No. 1858255-53-4](/img/structure/B1413198.png)
2-溴甲基-5,7-二氟苯并[b]噻吩
描述
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is an organic compound with the molecular formula C9H5BrF2S. It is a derivative of benzo[b]thiophene, featuring bromomethyl and difluoro substituents.
科学研究应用
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
Mode of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond forming reaction .
Biochemical Pathways
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is involved in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Result of Action
It is known that the compound is used in suzuki–miyaura coupling reactions, which result in the formation of new carbon-carbon bonds .
生化分析
Biochemical Properties
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The bromomethyl group in 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function .
Cellular Effects
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting or activating specific kinases, 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can affect processes such as cell proliferation, apoptosis, and differentiation . Additionally, it has been reported to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the difluoro groups can enhance the compound’s binding affinity to certain targets by increasing its hydrophobicity and stability . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene in animal models can vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, such as liver damage or disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene.
Metabolic Pathways
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . The subcellular localization of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene can influence its activity and function, as well as its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene typically involves the bromination of 5,7-difluoro-benzo[b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions often require a catalyst, such as iron or aluminum chloride, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
相似化合物的比较
Similar Compounds
2-Bromomethyl-benzo[b]thiophene: Lacks the difluoro substituents, making it less stable and less bioavailable.
5,7-Difluoro-benzo[b]thiophene: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
2-Methyl-5,7-difluoro-benzo[b]thiophene:
Uniqueness
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is unique due to the presence of both bromomethyl and difluoro substituents. This combination enhances its reactivity and stability, making it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-(bromomethyl)-5,7-difluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-4-7-2-5-1-6(11)3-8(12)9(5)13-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUJBATJXQZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


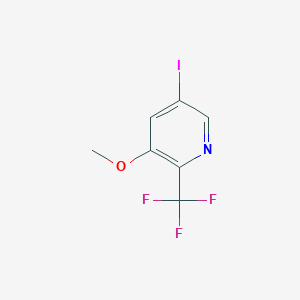
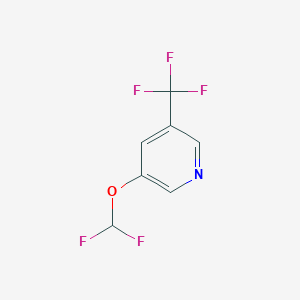
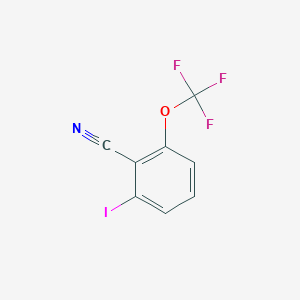
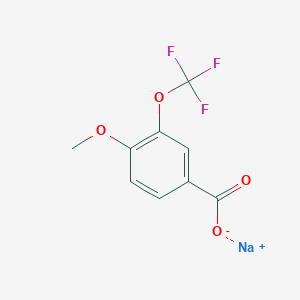


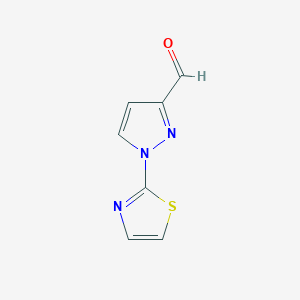
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)

